potassium (2-cyclopropylethenyl)trifluoroboranuide
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Overview
Description
Potassium (2-cyclopropylethenyl)trifluoroboranuide is a chemical compound with the molecular formula C5H7BF3K. It is known for its unique structure, which includes a cyclopropyl group and a trifluoroborate moiety. This compound is used in various scientific research applications due to its versatility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium (2-cyclopropylethenyl)trifluoroboranuide typically involves the reaction of 2-cyclopropylethenylboronic acid with potassium fluoride and trifluoroboric acid. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is optimized for higher yields and cost-effectiveness. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Potassium (2-cyclopropylethenyl)trifluoroboranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or borates.
Reduction: It can be reduced to form borohydrides or other reduced boron species.
Substitution: The trifluoroborate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include boronic acids, borates, borohydrides, and various substituted boron compounds. These products are valuable intermediates in organic synthesis and materials science .
Scientific Research Applications
Potassium (2-cyclopropylethenyl)trifluoroboranuide is widely used in scientific research due to its unique properties. Some of its applications include:
Biology: The compound is used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Medicine: It is employed in the development of pharmaceuticals and as a precursor for drug synthesis.
Mechanism of Action
The mechanism of action of potassium (2-cyclopropylethenyl)trifluoroboranuide involves its ability to act as a nucleophilic coupling partner in metal-catalyzed cross-coupling reactions. The trifluoroborate group enhances the reactivity of the compound, allowing it to participate in various chemical transformations. The cyclopropyl group provides steric hindrance, which can influence the selectivity and outcome of the reactions .
Comparison with Similar Compounds
Similar Compounds
- Potassium (2-cyclopropylethyl)trifluoroboranuide
- Potassium (2-cyclopropylmethyl)trifluoroboranuide
- Potassium (2-cyclopropylpropyl)trifluoroboranuide
Uniqueness
Potassium (2-cyclopropylethenyl)trifluoroboranuide is unique due to its specific combination of a cyclopropyl group and a trifluoroborate moiety. This combination imparts distinct reactivity and selectivity in chemical reactions, making it a valuable reagent in various scientific and industrial applications .
Properties
CAS No. |
1201899-20-8 |
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Molecular Formula |
C5H7BF3K |
Molecular Weight |
174.02 g/mol |
IUPAC Name |
potassium;[(E)-2-cyclopropylethenyl]-trifluoroboranuide |
InChI |
InChI=1S/C5H7BF3.K/c7-6(8,9)4-3-5-1-2-5;/h3-5H,1-2H2;/q-1;+1/b4-3+; |
InChI Key |
NLKNPAFQZXGTJP-BJILWQEISA-N |
Isomeric SMILES |
[B-](/C=C/C1CC1)(F)(F)F.[K+] |
Canonical SMILES |
[B-](C=CC1CC1)(F)(F)F.[K+] |
Purity |
95 |
Origin of Product |
United States |
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